molecular formula C11H10N2 B8351901 2,3-Dihydroperimidine

2,3-Dihydroperimidine

Cat. No. B8351901
M. Wt: 170.21 g/mol
InChI Key: PWDUSMIDLAJXPJ-UHFFFAOYSA-N
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Patent
US05389285

Procedure details

A solution of the above aldehyde (1.17 g, 4 mmol), distilled 1,8-diamino naphthalene (0.63 g, 4 mmol), p-toluenesulfonic acid (10 mg), and tetrahydrofuran (6 mL) was stirred for 0.5 h at room temperature. The mixture was basified with 1 mL saturated sodium carbonate, diluted with THF-ether (1:1) and washed with water. The extract was concentrated and the residual solid was recrystallized from THF-ether (1:1, 30 mL) to give the 2,3-dihydroperimidine (1.50 g, 87%): mp 165-167° C.; 1H NMR (CDCl3) 7.59(s, 4H), 7.45 and 6.9(2d, 4H), 7.1(m, 4H), 6.4(d, 2H), 4.7(bs, 2H), 4.45(t, 1H), 4.0(t, 2H), 2.0-1.5(m, 8H); IR 3385, 3360, 2225, 1601 cm-1.
[Compound]
Name
aldehyde
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
THF-ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[NH2:12])[CH:5]=[CH:4][CH:3]=1.[C:13]1(C)C=CC(S(O)(=O)=O)=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1>[NH:1]1[C:2]2=[C:11]3[C:6](=[CH:5][CH:4]=[CH:3]2)[CH:7]=[CH:8][CH:9]=[C:10]3[NH:12][CH2:13]1 |f:2.3.4|

Inputs

Step One
Name
aldehyde
Quantity
1.17 g
Type
reactant
Smiles
Name
Quantity
0.63 g
Type
reactant
Smiles
NC1=CC=CC2=CC=CC(=C12)N
Name
Quantity
10 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
THF-ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 0.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated
CUSTOM
Type
CUSTOM
Details
the residual solid was recrystallized from THF-ether (1:1, 30 mL)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N1CNC2=CC=CC3=CC=CC1=C23
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 15175.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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